
Pyridin-4-ylmethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-4-ylmethyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by a pyridine ring substituted at the 4-position with a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridin-4-ylmethyl methanesulfonate can be synthesized through the reaction of pyridine-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of pyridine-4-ylmethyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridin-4-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyridine ring can undergo oxidation reactions to form N-oxides.
Reduction: The compound can be reduced to form pyridine-4-ylmethyl alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products
Applications De Recherche Scientifique
Pyridin-4-ylmethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of pyridine-4-ylmethyl methanesulfonate involves the alkylation of nucleophilic sites in biomolecules. The methanesulfonate group acts as a leaving group, allowing the pyridine-4-ylmethyl moiety to form covalent bonds with nucleophiles such as amino acids, nucleotides, and other cellular components. This alkylation can lead to changes in the structure and function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine-4-ylmethyl chloride
- Pyridine-4-ylmethyl bromide
- Pyridine-4-ylmethyl iodide
Uniqueness
Pyridin-4-ylmethyl methanesulfonate is unique due to its methanesulfonate group, which provides distinct reactivity compared to other halide derivatives. The methanesulfonate group is a better leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the compound’s stability and solubility in various solvents make it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C7H9NO3S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
pyridin-4-ylmethyl methanesulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-12(9,10)11-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 |
Clé InChI |
CPINCHPMOOSKIU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=CC=NC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8774420.png)
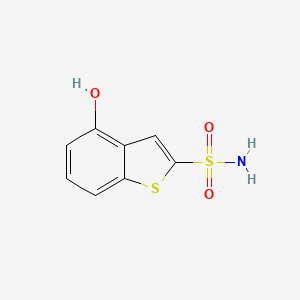
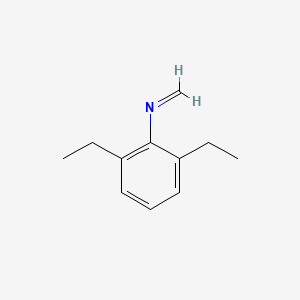


![tert-Butyl (5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)carbamate](/img/structure/B8774455.png)

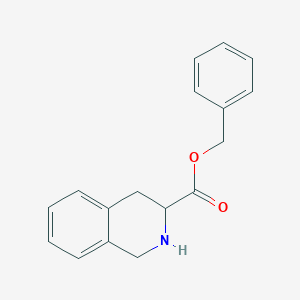
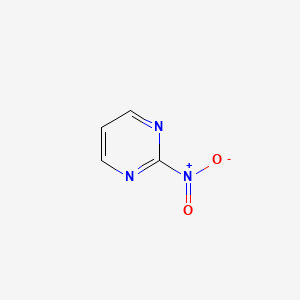
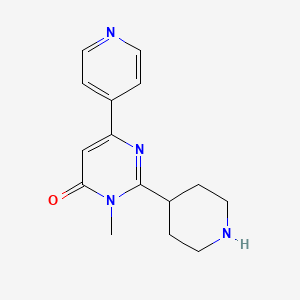
![4-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B8774492.png)


